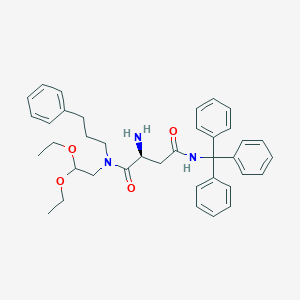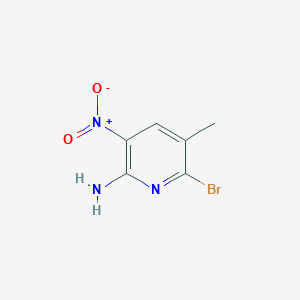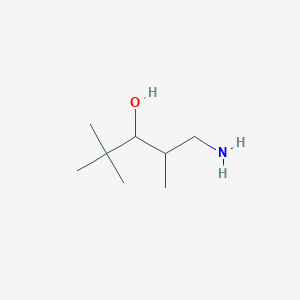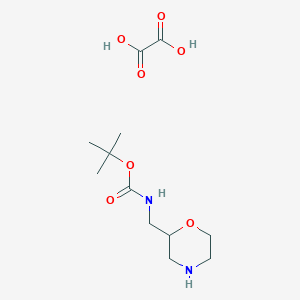
3-Methoxy-3-methylbutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-3-methylbutan-2-amine is an organic compound with the molecular formula C6H15NO It is a secondary amine with a methoxy group and a methyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-3-methylbutan-2-amine typically involves the reaction of 3-methoxy-3-methylbutan-2-ol with ammonia or an amine under specific conditions. One common method is the reductive amination of 3-methoxy-3-methylbutan-2-one using ammonia and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the methoxy or amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or other nucleophiles can be used under controlled temperatures and solvents.
Major Products Formed:
- Oxidation can yield oxides or ketones.
- Reduction can produce primary amines or alcohols.
- Substitution reactions can result in various substituted amines or ethers.
Scientific Research Applications
3-Methoxy-3-methylbutan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-methylbutan-2-amine involves its interaction with biological targets such as enzymes and receptors. The methoxy and amine groups allow it to form hydrogen bonds and other interactions with active sites, influencing biochemical pathways. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
3-Methoxy-3-methylbutan-1-amine: Similar structure but with the amine group at a different position.
3-Methoxy-3-methylbutan-2-ol: The alcohol counterpart of the compound.
3-Methoxy-3-methylbutan-2-one: The ketone form of the compound.
Uniqueness: 3-Methoxy-3-methylbutan-2-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its secondary amine structure with a methoxy group makes it versatile for various chemical transformations and applications.
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
3-methoxy-3-methylbutan-2-amine |
InChI |
InChI=1S/C6H15NO/c1-5(7)6(2,3)8-4/h5H,7H2,1-4H3 |
InChI Key |
AHSFBCVORJGQNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)
![N-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13151573.png)


![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)




